molecular formula C13H16FNO2S B7516974 2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone

2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone

Cat. No. B7516974
M. Wt: 269.34 g/mol
InChI Key: JGLMBEDWNYRYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the ketone family of organic compounds and is commonly referred to as FMSE.

Scientific Research Applications

FMSE has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, FMSE has been shown to have potential applications in the treatment of Alzheimer's disease, as it inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.

Mechanism of Action

The mechanism of action of FMSE is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, FMSE inhibits the activity of acetylcholinesterase by binding to the enzyme's active site, which prevents it from breaking down acetylcholine.
Biochemical and Physiological Effects:
FMSE has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's activity, FMSE has been shown to exhibit anti-inflammatory and antioxidant activity. Additionally, FMSE has been shown to have neuroprotective effects, as it protects against oxidative stress and reduces the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMSE for lab experiments is its high potency and specificity. It has been shown to exhibit potent antitumor and anti-Alzheimer's activity at relatively low concentrations, which makes it an attractive target for further research. However, one of the limitations of FMSE is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on FMSE. One area of interest is the development of analogs of FMSE that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FMSE and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of FMSE in humans.

Synthesis Methods

The synthesis method of FMSE involves the reaction of 2-fluorobenzyl chloride with 2-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium sulfide to yield FMSE. The synthesis method has been optimized to produce high yields of FMSE with minimal impurities.

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2S/c1-10-8-15(6-7-17-10)13(16)9-18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMBEDWNYRYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CSC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone

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